3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid
Overview
Description
3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid is a complex organic compound characterized by its trifluoromethyl group and tert-butoxycarbonylamino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves multiple steps, starting with the appropriate pyridine derivative. One common approach is the reaction of 5-trifluoromethyl-pyridine-2-carboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The trifluoromethyl group is generally resistant to reduction, but the tert-butoxycarbonylamino group can be reduced under specific conditions.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Reduced derivatives of the tert-butoxycarbonylamino group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
3-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid: Lacks the trifluoromethyl group.
5-trifluoromethyl-pyridine-2-carboxylic acid: Lacks the tert-butoxycarbonylamino group.
3-tert-Butoxycarbonylamino-5-methyl-pyridine-2-carboxylic acid: Has a methyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(20)17-7-4-6(12(13,14)15)5-16-8(7)9(18)19/h4-5H,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMBOGNVBWQNAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125063 | |
Record name | 2-Pyridinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-62-1 | |
Record name | 2-Pyridinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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